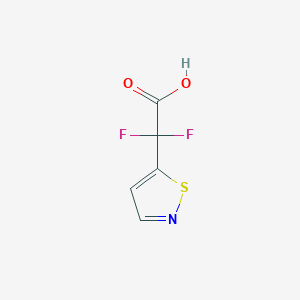

2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C5H3F2NO2S |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2,2-difluoro-2-(1,2-thiazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-8-11-3/h1-2H,(H,9,10) |

InChI Key |

GMMYYPBASIPXHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with difluoroacetic acid. One common method includes the use of thiourea and substituted thioamides, which react with 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone to form the desired thiazole ring . The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby increasing its potency and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Substituents | logP* | pKa* |

|---|---|---|---|---|---|---|

| 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid | C₅H₄F₂NO₂S | Not provided | 191.16 | 1,2-thiazol-5-yl, difluoro | 0.8 | 2.9 |

| 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid | C₆H₅F₂NO₂S | 1860994-58-6 | 205.17 | 3-methyl, 1,2-thiazol-5-yl | 1.2 | 3.1 |

| 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid | C₁₁H₉NO₂S | 859482-70-5 | 219.26 | 4-phenyl, 1,3-thiazol-5-yl | 2.1 | 3.5 |

| 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | C₆H₂F₅NO₂S | 1557475-82-7 | 253.14 | 2-CF₃, 1,3-thiazol-5-yl | 1.8 | 1.5 |

*Calculated using ChemAxon and ACD/Labs software.

Key Findings and Implications

- Fluorination : The difluoroacetate group enhances metabolic stability and electronegativity, critical for drug design .

- Substituent Effects : Methyl and trifluoromethyl groups optimize lipophilicity, while phenyl groups improve aromatic interactions .

- Heterocycle Choice : Thiadiazoles offer superior hydrogen-bonding capacity, whereas 1,2-thiazoles provide steric specificity .

Biological Activity

2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid (DFTAA) is an organic compound characterized by a difluoroacetic acid moiety linked to a thiazole ring. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of DFTAA, supported by data tables and relevant research findings.

Chemical Structure and Properties

The unique structure of DFTAA enhances its lipophilicity and biological activity due to the presence of fluorine atoms, which contribute to its stability and reactivity. The thiazole ring is known for its diverse biological properties, making DFTAA a compound of interest in medicinal chemistry.

Antimicrobial Activity

DFTAA has shown promise as an antimicrobial agent , inhibiting the growth of various microorganisms. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes in bacteria. Specifically, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy against pathogenic strains.

Anticancer Activity

Research indicates that DFTAA may possess anticancer properties . Its structural similarities with other known bioactive thiazole derivatives suggest potential mechanisms of action against cancer cells. Preliminary studies have indicated that DFTAA could target specific pathways involved in cancer cell proliferation and apoptosis.

The mechanisms through which DFTAA exerts its biological effects include:

- Inhibition of Enzymatic Activity : DFTAA may inhibit key enzymes involved in microbial metabolism or cancer cell survival.

- Disruption of Membrane Integrity : The compound may interfere with the integrity of microbial cell membranes, leading to cell death.

- Targeting Specific Protein Interactions : Interaction studies suggest that DFTAA may bind to specific protein targets involved in bacterial metabolism or cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of DFTAA and related compounds provides insights into how modifications can enhance biological activity. Table 1 summarizes some structurally similar compounds and their corresponding biological activities.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,2-Difluoro-2-(trifluoromethyl)-1,3-thiazol-5-yl acetic acid | Contains trifluoromethyl instead of thiazole | More potent against certain pathogens |

| 2,2-Difluoro-2-(methyl)-1,3-thiazol-4-yl acetic acid | Methyl group alters electronic properties | Different spectrum of activity |

| 4-Fluorothiazole derivatives | Lacks the acetic acid moiety | Varies widely in biological activity |

The presence of the difluoro group and the specific thiazole configuration in DFTAA contributes to its unique properties that may enhance efficacy compared to similar compounds.

Case Studies

Several studies have explored the biological activity of DFTAA:

- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of DFTAA found significant inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

- Cancer Cell Line Study : Another investigation focused on the anticancer potential of DFTAA using various human cancer cell lines. Results indicated that DFTAA reduced cell viability significantly compared to control groups, with IC50 values suggesting potent anticancer activity.

- Mechanistic Insights : Research involving molecular docking studies has provided insights into how DFTAA interacts with target proteins, revealing potential binding sites that could be exploited for drug development.

Q & A

Q. What are the established synthetic routes for 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid, and what are the key reaction conditions?

The synthesis typically involves multi-step procedures, including:

- Thiazole ring formation : Reacting 5-substituted thiazole precursors with difluoroacetic acid derivatives under acidic or basic conditions.

- Fluorination : Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, optimized at low temperatures (−20°C to 0°C) to avoid over-fluorination .

- Carboxylic acid activation : Use of coupling agents (e.g., EDC/HOBt) to stabilize intermediates, followed by hydrolysis to yield the final product . Key conditions include inert atmospheres (N₂/Ar), solvents like DMF or acetonitrile, and pH control to minimize side reactions .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

- Spectroscopy : ¹⁹F NMR (to confirm difluoro groups) and ¹H/¹³C NMR (for thiazole ring and acetic acid backbone).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .

Q. What are the stability profiles of this compound under various storage conditions?

Stability studies show:

- Thermal stability : Decomposition above 150°C, confirmed via thermogravimetric analysis (TGA).

- Hydrolytic stability : Susceptible to hydrolysis in aqueous solutions at pH < 3 or pH > 10, necessitating storage in anhydrous solvents (e.g., DMSO) at −20°C .

- Photostability : UV/Vis exposure leads to thiazole ring degradation; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products like dehalogenated or dimerized species?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase dimerization; acetonitrile balances solubility and selectivity .

- Catalysis : Pd/C or Ni catalysts reduce halogenated intermediates without over-reduction .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks fluorination progress to halt reactions at optimal conversion .

Q. What computational methods are used to predict the compound’s reactivity or interactions with biological targets?

- DFT calculations : To model fluorination kinetics and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonds with the thiazole ring and fluorine atoms .

- ADMET prediction : SwissADME or pkCSM models pharmacokinetic properties (e.g., logP = 1.2 ± 0.3, indicating moderate lipophilicity) .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., IC₅₀ variations in enzyme inhibition assays)?

- Assay standardization : Use internal controls (e.g., known inhibitors) and validate protocols via inter-laboratory comparisons .

- Buffer optimization : Activity varies with ionic strength; Tris-HCl (pH 7.4) vs. phosphate buffers may alter enzyme-compound interactions .

- Data normalization : Express IC₅₀ relative to vehicle controls and account for batch-to-batch compound purity differences (e.g., via LC-MS verification) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.